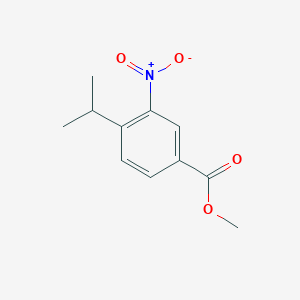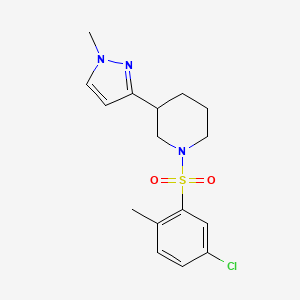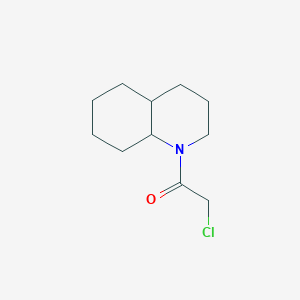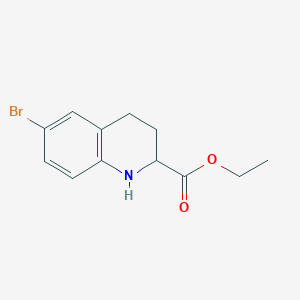
2,2-Difluorocyclopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorocyclopropanol is an organic compound with the molecular formula C₃H₄F₂O It is a member of the cyclopropanol family, characterized by the presence of two fluorine atoms attached to the cyclopropane ring
作用机制
Target of Action
It is known that similar compounds, such as 2′,2′-difluorodeoxycytidine, exert cytotoxicity through a series of steps catalyzed by several cellular enzymes .
Mode of Action
This process involves several kinases, with the first step, the phosphorylation of the compound to its monophosphate by deoxycytidine kinase, being rate-limiting .
Biochemical Pathways
Similar compounds are known to influence key enzymes involved in cellular metabolism .
Pharmacokinetics
These compounds are typically administered intravenously .
Result of Action
Similar compounds are known to exert cytotoxicity, which has been correlated with their incorporation into dna .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
生化分析
Biochemical Properties
The biochemical properties of 2,2-Difluorocyclopropanol are not well-documented in the literature. It is known that the compound can participate in various biochemical reactions due to its structural features. The hydroxyl group can form hydrogen bonds with enzymes, proteins, and other biomolecules, influencing their function and activity. The presence of fluorine atoms can also affect the compound’s interactions due to their high electronegativity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopropanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluorocarbene with alkenes. Difluorocarbene can be generated in situ from reagents such as sodium chlorodifluoroacetate in the presence of a strong base like sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, and yields the desired difluorocyclopropanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the cyclopropanation process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions: 2,2-Difluorocyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclopropanone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to difluorocyclopropane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Difluorocyclopropanone.
Reduction: Difluorocyclopropane.
Substitution: Difluorocyclopropyl chloride.
科学研究应用
2,2-Difluorocyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme mechanisms and protein-ligand interactions, as fluorine atoms can act as probes in biochemical assays.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
相似化合物的比较
1,1-Difluorocyclopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
2,2-Difluorocyclopropanone: An oxidized form of 2,2-Difluorocyclopropanol with distinct chemical properties.
Difluorocyclopropane: The fully reduced form, used in different synthetic contexts.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
属性
IUPAC Name |
2,2-difluorocyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-2(3)6/h2,6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZWRRCPMSBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811431-40-0 |
Source


|
| Record name | 2,2-Difluorocyclopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2706282.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2706284.png)


![3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2706291.png)

![2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2706297.png)

![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide](/img/structure/B2706299.png)

![ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B2706302.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)

